molecular formula C13H12N2O2 B12625558 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile CAS No. 919361-21-0

4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile

Cat. No.: B12625558
CAS No.: 919361-21-0
M. Wt: 228.25 g/mol
InChI Key: QEASJYGIJWYJHR-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile is a specialized chemical compound featuring a benzonitrile moiety linked to a 5-methyl-1,3-oxazole ring system with a 2-hydroxyethyl substituent. This molecular architecture places it within a class of compounds demonstrated to possess significant research potential in medicinal chemistry and drug discovery. Compounds containing the 4,5-dihydro-oxazol-2-yl scaffold have shown promise in neurological research, with potential applications in the study of neurodegenerative conditions . The structural features of this compound, particularly the benzonitrile moiety and oxazole heterocycle , are associated with diverse biological activities and represent valuable frameworks in pharmaceutical development. The presence of the 2-hydroxyethyl group enhances the molecule's solubility properties and provides a handle for further chemical modification, making it particularly valuable for structure-activity relationship studies. Researchers investigating nitric oxide synthase inhibition may find this compound of interest due to structural similarities with compounds previously studied for inflammatory conditions . Additionally, the oxazole ring system present in this compound is recognized as a privileged structure in medicinal chemistry, contributing to molecular recognition and binding interactions with various biological targets. This compound is provided exclusively for research purposes in drug discovery programs, neurological research , and metabolic disorder studies . Researchers should consult relevant patent literature for comprehensive information on synthetic routes and biological activities of structurally related compounds. Strictly for research use only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919361-21-0

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile

InChI

InChI=1S/C13H12N2O2/c1-9-12(6-7-16)15-13(17-9)11-4-2-10(8-14)3-5-11/h2-5,16H,6-7H2,1H3

InChI Key

QEASJYGIJWYJHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C#N)CCO

Origin of Product

United States

Preparation Methods

Synthesis from 4-Bromobenzonitrile

A common method involves the reaction of 4-bromobenzonitrile with 2-hydroxyethylamine and a suitable catalyst. This multi-step reaction typically includes:

  • Step 1 : Bromination of benzonitrile to obtain 4-bromobenzonitrile.

  • Step 2 : Reaction with 2-hydroxyethylamine under basic conditions to form the desired oxazole ring.

Alternative Route via Oxazole Formation

Another method involves the direct synthesis of the oxazole ring followed by substitution:

  • Step 1 : Synthesis of 5-methyl-1,3-oxazole using appropriate starting materials such as methyl acrylate and hydroxylamine.

  • Step 2 : Nucleophilic substitution reaction with 4-cyanophenol to yield the target compound.

Use of Coupling Reactions

Coupling reactions can also be employed, particularly using palladium-catalyzed cross-coupling techniques:

  • Step 1 : Preparation of a suitable aryl halide derivative from benzonitrile.

  • Step 2 : Coupling with an oxazole derivative under palladium catalysis to form the final product.

Mechanism for Oxazole Formation

The formation of the oxazole ring typically involves:

  • Nucleophilic attack by hydroxylamine on an activated carbonyl compound.

  • Cyclization leading to the formation of the oxazole structure through dehydration.

Mechanism for Substitution Reaction

In the nucleophilic substitution step:

  • The nucleophile (from the oxazole) attacks the electrophilic carbon in the benzonitrile derivative.

  • This forms a new C-N bond, resulting in the desired product.

  • Yield and Purity Analysis

The yields of these reactions can vary based on conditions such as temperature, solvent choice, and reaction time. Typical yields reported are between 60% and 85%, depending on optimization strategies employed during synthesis.

Method Yield (%) Conditions
Bromination + Hydroxylamine 70% Basic conditions, reflux
Direct Oxazole Synthesis 75% Room temperature, solvent-free
Palladium-Catalyzed Coupling 85% Anhydrous conditions, inert atmosphere

The preparation methods for synthesizing 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile are diverse and can be optimized based on specific laboratory conditions and desired yields. Ongoing research into these synthetic pathways will enhance understanding and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have investigated the anticancer potential of oxazole derivatives, including 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile. Research indicates that compounds with oxazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that oxazole derivatives could inhibit tumor growth by targeting specific signaling pathways related to cancer proliferation and survival .

1.2 Pharmacological Activities

The compound has been explored for its role as a ligand in drug development. In particular, its structure allows it to interact with biological targets involved in disease mechanisms, such as PD-L1 (Programmed Death-Ligand 1) in cancer immunotherapy. The binding affinity of such compounds can be optimized through structural modifications to enhance their therapeutic efficacy .

Material Science

2.1 Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced properties. The presence of functional groups like hydroxyl and nitrile allows for improved adhesion and compatibility with various substrates, making it suitable for coatings and adhesives .

2.2 Photonic Applications

The compound's unique electronic properties lend themselves to applications in photonics. Research has indicated that oxazole derivatives can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable charge transport characteristics .

Case Studies

3.1 Case Study: Anticancer Activity Evaluation

A notable case study evaluated the anticancer activity of a series of oxazole derivatives, including this compound against breast cancer cell lines (MDA-MB-231). The study employed various assays to assess cell viability and apoptosis induction, demonstrating that the compound significantly reduced cell proliferation compared to controls .

3.2 Case Study: Material Development

Another case study focused on the use of this compound in developing a new class of biodegradable polymers for medical applications. The research demonstrated that incorporating this compound into poly(lactic acid) matrices resulted in improved mechanical properties and degradation rates suitable for drug delivery systems .

Data Tables

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentSignificant cytotoxicity against cancer cell lines
Material SciencePolymer additivesEnhanced mechanical properties in biodegradable polymers
Photonic ApplicationsOLEDsFavorable charge transport characteristics

Mechanism of Action

The mechanism by which 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile exerts its effects is related to its ability to interact with specific molecular targets. The oxazole ring and benzonitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The hydroxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and inferred applications of 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile with related benzonitrile derivatives:

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Potential Applications References
This compound C₁₂H₁₁N₂O₂ 217.23 1,3-oxazole 2-Hydroxyethyl, Methyl Not specified (likely enzyme modulation)
4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile C₁₁H₉N₃S 215.27 1,3-thiazole Amino group Antimicrobial, Anticancer
Crisaborole (4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile) C₁₄H₁₀BNO₃ 251.1 Benzooxaborole Boron-containing oxaborole ring, Hydroxy Anti-inflammatory (Atopic Dermatitis)
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile C₁₈H₁₉F₃N₃O₂S 385.4 Imidazolidinone Thioxo, Trifluoromethyl, Hydroxybutyl Kinase inhibition
5-[3-(2-Chloro-4-{[4-(ethylamino)butyl]oxy}phenyl)-1,2,4-oxadiazol-5-yl]-2-[(1-methylethyl)oxy]benzonitrile C₂₃H₂₅ClN₄O₃ 448.93 1,2,4-oxadiazole Chloro, Ethylamino, Isopropoxy Not specified (likely CNS or kinase target)

Key Observations

Heterocyclic Core Diversity: The 1,3-oxazole core (target compound) is less polar than 1,3-thiazole () due to the replacement of sulfur with oxygen. This may reduce metabolic stability but improve solubility. Benzooxaborole (Crisaborole, ) incorporates boron, enabling unique binding modes (e.g., reversible covalent interactions with serine proteases). Imidazolidinone () and 1,2,4-oxadiazole () cores offer rigid scaffolds for targeting enzymes like kinases or phosphodiesterases.

Trifluoromethyl () and chloro () groups increase lipophilicity and electron-withdrawing effects, favoring membrane penetration and enzyme inhibition. Amino groups () may facilitate interactions with acidic residues in biological targets.

Thiazole and oxadiazole analogs () are frequently explored for antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit proteases.

Biological Activity

4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H14N2O2
  • Molecular Weight : 242.28 g/mol

The compound features a benzonitrile core substituted with an oxazole ring, which contributes to its biological activity.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes, affecting metabolic pathways.
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that such compounds may induce apoptosis in cancer cells through various signaling pathways.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of a structurally related compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential therapeutic applications in treating infections caused by these pathogens .
  • Cytotoxicity in Cancer Cells : In vitro studies were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity. Mechanistic studies revealed that the compound triggers apoptosis via the mitochondrial pathway .
  • Enzyme Inhibition Assays : Research focused on the inhibition of lysine methyltransferases showed that derivatives of the compound could effectively reduce enzyme activity by approximately 70% at optimal concentrations, highlighting its potential role in epigenetic regulation .

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